molecular formula C2HBr3O3 B12545459 Ethaneperoxoic acid, tribromo- CAS No. 664355-78-6

Ethaneperoxoic acid, tribromo-

Cat. No.: B12545459
CAS No.: 664355-78-6
M. Wt: 312.74 g/mol
InChI Key: AYBKWTHTJBWBIM-UHFFFAOYSA-N
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Description

Ethaneperoxoic acid, tribromo- is a chemical compound known for its strong oxidizing properties. It is a derivative of ethaneperoxoic acid, where three hydrogen atoms are replaced by bromine atoms. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethaneperoxoic acid, tribromo- can be synthesized through the bromination of ethaneperoxoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process .

Industrial Production Methods

In industrial settings, the production of ethaneperoxoic acid, tribromo- involves a continuous flow process where ethaneperoxoic acid is reacted with bromine gas in a controlled environment. The process ensures high yield and purity of the final product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethaneperoxoic acid, tribromo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out in acidic or neutral conditions.

    Substitution Reactions: Reagents such as chlorine or iodine can be used for halogen exchange reactions.

Major Products Formed

The major products formed from the reactions of ethaneperoxoic acid, tribromo- depend on the type of reaction. For example, oxidation reactions may produce brominated organic compounds, while substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

Ethaneperoxoic acid, tribromo- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethaneperoxoic acid, tribromo- involves the transfer of oxygen atoms to substrates, leading to their oxidation. The compound can oxidize various functional groups, including alcohols, aldehydes, and sulfides. The molecular targets include cellular components such as proteins, lipids, and nucleic acids, which are oxidized, leading to cellular damage and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethaneperoxoic acid, tribromo- is unique due to its combination of strong oxidizing and brominating properties. This dual functionality makes it a versatile reagent in both synthetic and industrial applications, distinguishing it from other similar compounds .

Properties

CAS No.

664355-78-6

Molecular Formula

C2HBr3O3

Molecular Weight

312.74 g/mol

IUPAC Name

2,2,2-tribromoethaneperoxoic acid

InChI

InChI=1S/C2HBr3O3/c3-2(4,5)1(6)8-7/h7H

InChI Key

AYBKWTHTJBWBIM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(Br)(Br)Br)OO

Origin of Product

United States

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